N-Pyrazinylcarbonylphenylalanine-d8

Description

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

279.32 g/mol |

IUPAC Name |

(2S)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoic acid |

InChI |

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D |

InChI Key |

DWYZPDHMMZGQAP-YIQGVWLISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)C2=NC=CN=C2)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-Pyrazinylcarbonyl-L-phenylalanine-d8: A Technical Guide for Researchers

An In-depth Examination of a Key Deuterated Internal Standard for Pharmacokinetic Studies of Bortezomib

N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a stable, isotopically labeled derivative of N-Pyrazinylcarbonyl-L-phenylalanine, a critical chemical intermediate in the synthesis of the proteasome inhibitor drug, Bortezomib. More significantly, N-Pyrazinylcarbonyl-L-phenylalanine is also a major metabolite of Bortezomib.[1][2] This dual role makes its deuterated analog, N-Pyrazinylcarbonyl-L-phenylalanine-d8, an indispensable tool for researchers and drug development professionals, primarily serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Bortezomib and its metabolites in biological matrices.[3][4]

This technical guide provides a comprehensive overview of N-Pyrazinylcarbonyl-L-phenylalanine-d8, including its chemical properties, synthesis, application in experimental protocols, and its role in the broader context of Bortezomib's metabolism.

Core Chemical and Physical Data

A summary of the key chemical and physical properties of N-Pyrazinylcarbonyl-L-phenylalanine-d8 and its non-deuterated counterpart is presented below. The deuteration adds approximately 8 atomic mass units to the molecular weight.

| Property | N-Pyrazinylcarbonyl-L-phenylalanine-d8 | N-Pyrazinylcarbonyl-L-phenylalanine |

| CAS Number | 1331912-47-0 [No results found] | 114457-94-2[5] |

| Molecular Formula | C₁₄H₅D₈N₃O₃ | C₁₄H₁₃N₃O₃[5] |

| Molecular Weight | ~279.32 g/mol | 271.27 g/mol [5] |

| IUPAC Name | (2S)-3-(phenyl-d5)-2-(pyrazine-2-carbonylamino)propanoic acid-2,3,3-d3 | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[5] |

Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine and its Deuterated Analog

The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine is a crucial step in the production of Bortezomib. Several synthetic routes have been described in the literature, generally involving the coupling of pyrazine-2-carboxylic acid with L-phenylalanine or its ester derivative.[6][7] The synthesis of the deuterated analog follows a similar pathway, utilizing deuterated L-phenylalanine (L-phenylalanine-d8) as a starting material.

Representative Synthetic Scheme

A common approach involves the activation of pyrazine-2-carboxylic acid, followed by its reaction with L-phenylalanine methyl ester, and subsequent hydrolysis of the ester to yield the final product. The synthesis of the deuterated version would substitute L-phenylalanine-d8 methyl ester.

Application in Bioanalytical Methods

The primary application of N-Pyrazinylcarbonyl-L-phenylalanine-d8 is as an internal standard (IS) in LC-MS/MS methods for the quantification of Bortezomib and its metabolites in biological samples such as plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and precision of the analytical results.[8]

Experimental Protocol: Quantification of Bortezomib in Human Plasma

The following is a representative experimental protocol for the quantification of Bortezomib in human plasma using an LC-MS/MS method, which would typically employ a deuterated internal standard like N-Pyrazinylcarbonyl-L-phenylalanine-d8 or a deuterated form of the parent drug itself.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., N-Pyrazinylcarbonyl-L-phenylalanine-d8 in methanol).

-

Add 300 µL of acetonitrile (protein precipitating agent).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Conditions |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Bortezomib: m/z 385.2 → 258.1; IS (hypothetical for N-Pyrazinylcarbonyl-L-phenylalanine-d8): m/z 280.3 → [product ion] |

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte stable under various storage and handling conditions |

Role in Bortezomib Metabolism

Bortezomib undergoes extensive metabolism in humans, primarily through oxidation by cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP1A2).[9] One of the major metabolic pathways is oxidative deboronation, which cleaves the boronic acid moiety from the parent drug. This process leads to the formation of several metabolites, including N-Pyrazinylcarbonyl-L-phenylalanine.[1][2]

The formation of N-Pyrazinylcarbonyl-L-phenylalanine as a metabolite underscores the importance of using its deuterated form as an internal standard. This allows for the simultaneous and accurate quantification of both the parent drug and this key metabolite, providing a more complete pharmacokinetic profile of Bortezomib.

Conclusion

N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a vital tool in the development and clinical application of the anticancer drug Bortezomib. Its use as an internal standard in LC-MS/MS assays enables the precise and accurate measurement of Bortezomib and its metabolites in biological fluids. A thorough understanding of its synthesis, analytical application, and its place within the metabolic fate of Bortezomib is essential for researchers in pharmacology, drug metabolism, and clinical diagnostics. This guide provides a foundational understanding for these professionals, facilitating the robust and reliable bioanalysis required for advancing cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]

- 7. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine - Google Patents [patents.google.com]

- 8. japsonline.com [japsonline.com]

- 9. go.drugbank.com [go.drugbank.com]

In-depth Technical Guide: N-Pyrazinylcarbonylphenylalanine-d8

Audience: Researchers, scientists, and drug development professionals.

Core Scientific Data

Due to the specialized and likely novel nature of N-Pyrazinylcarbonylphenylalanine-d8, publicly accessible, detailed experimental data is limited. This guide synthesizes available information on the constituent components and provides a theoretical framework for its structure and potential characteristics. Further experimental validation is required to confirm the data presented herein.

The core structure combines N-Pyrazinylcarbonyl with a deuterated phenylalanine analog, Phenylalanine-d8.

Chemical Structure and Properties

This compound is a derivative of the amino acid phenylalanine. The "-d8" designation indicates that eight hydrogen atoms on the phenylalanine molecule have been replaced by deuterium atoms. This isotopic labeling is a common technique in analytical chemistry and drug metabolism studies to trace the molecule's fate in biological systems.

The structure consists of a pyrazine ring attached via a carbonyl group to the nitrogen atom of the phenylalanine-d8 backbone.

Table 1: Physicochemical Properties of Phenylalanine-d8

| Property | Value | Source |

| Molecular Formula | C₉H₃D₈NO₂ | PubChem |

| Molecular Weight | 173.24 g/mol | [1] |

| Exact Mass | 173.129192561 Da | [1] |

| IUPAC Name | (2S)-2-amino-3-(perdeuteriophenyl)propanoic acid | PubChem |

Note: The properties of the full this compound molecule would need to be determined experimentally.

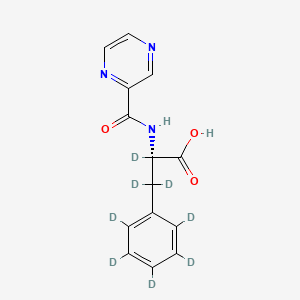

Visualizing the Chemical Structure

The following diagram illustrates the theoretical chemical structure of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Pyrazinylcarbonylphenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated derivative of N-Pyrazinylcarbonylphenylalanine. This document is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development who require a stable, isotopically labeled internal standard for pharmacokinetic and metabolic studies.

Introduction

N-Pyrazinylcarbonylphenylalanine is a molecule of interest in pharmaceutical research. The introduction of deuterium atoms (d8) into the phenylalanine moiety creates a stable, isotopically labeled version of the molecule. This deuterated analog, this compound, serves as an invaluable tool in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification of the parent compound in biological matrices. Its distinct mass allows for clear differentiation from the endogenous, non-labeled compound, ensuring accurate and precise measurements.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of Phenylalanine-d8 with pyrazine-2-carboxylic acid. A common and effective method involves the use of a coupling agent to facilitate the amide bond formation.

Experimental Protocol

Materials:

-

Phenylalanine-d8

-

Pyrazine-2-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Phenylalanine-d8 (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

To this solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve pyrazine-2-carboxylic acid (1.1 equivalents) in anhydrous DCM.

-

Add the pyrazine-2-carboxylic acid solution to the Phenylalanine-d8 solution.

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties

| Property | Value |

| CAS Number | 1331912-47-0 |

| Molecular Formula | C₁₄H₅D₈N₃O₃ |

| Molecular Weight | 279.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Spectroscopic Data

Note: The following data are representative and may vary slightly based on experimental conditions.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.15 | d | 1H | Pyrazine-H |

| 8.80 | d | 1H | Pyrazine-H |

| 8.70 | s | 1H | Pyrazine-H |

| 8.65 | d | 1H | Amide-NH |

| 4.60 | m | 1H | α-CH |

| 13.0 (broad s) | s | 1H | Carboxylic acid-OH |

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| 173.5 | C=O (Carboxylic) |

| 163.0 | C=O (Amide) |

| 148.0 | Pyrazine-C |

| 145.5 | Pyrazine-C |

| 144.0 | Pyrazine-C |

| 143.0 | Pyrazine-C |

| 55.0 | α-C |

Mass Spectrometry (ESI+):

| m/z (calculated) | m/z (found) | Assignment |

| 280.14 | 280.14 | [M+H]⁺ |

| 302.12 | 302.12 | [M+Na]⁺ |

High-Performance Liquid Chromatography (HPLC):

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity | >98% |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Characterization Workflow

Caption: Analytical characterization workflow for the synthesized compound.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound and provides a comprehensive set of analytical data for its characterization. The detailed protocols and structured data presentation are intended to support researchers in the efficient production and validation of this important internal standard for use in advanced bioanalytical studies.

An In-depth Technical Guide to the Core Physical and Chemical Properties of N-Pyrazinylcarbonylphenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated derivative of N-Pyrazinylcarbonyl-L-phenylalanine. This compound is of significant interest as an intermediate and a known impurity in the synthesis of the proteasome inhibitor drug, Bortezomib.[1][2][3][4][5][6] The incorporation of deuterium atoms makes it a valuable tool for use as an internal standard in pharmacokinetic and metabolic studies of Bortezomib using mass spectrometry.

Core Physical and Chemical Properties

While specific experimental data for the deuterated form is limited, the physical and chemical properties can be largely inferred from its non-deuterated analog, N-Pyrazinylcarbonyl-L-phenylalanine. The primary difference will be a slightly higher molecular weight due to the presence of eight deuterium atoms.

Data Presentation: Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart.

Table 1: Chemical Identifiers and Formula

| Property | Value (this compound) | Value (N-Pyrazinylcarbonyl-L-phenylalanine) |

| IUPAC Name | (2S)-3-(phenyl-d5)-2-(pyrazine-2-carbonylamino)propanoic-2,3,3-d3 acid | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[7] |

| CAS Number | 1331912-47-0 | 114457-94-2[1][2][7][8] |

| Molecular Formula | C14H5D8N3O3 | C14H13N3O3[1][2][7][8] |

| Molecular Weight | ~279.32 g/mol | 271.27 g/mol [2][7][8] |

| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)C2=NC=CN=C2[7] | C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)C2=NC=CN=C2[7] |

Table 2: Computed Physicochemical Properties of N-Pyrazinylcarbonyl-L-phenylalanine

| Property | Value |

| XLogP3-AA | 1[7] |

| Hydrogen Bond Donor Count | 2[7] |

| Hydrogen Bond Acceptor Count | 5[7] |

| Rotatable Bond Count | 5[7] |

| Exact Mass | 271.09569129 Da[7] |

| Topological Polar Surface Area | 92.2 Ų[7] |

Table 3: Estimated Physical Properties

| Property | Value | Notes |

| Physical State | Solid, likely a white to off-white powder. | Based on supplier information for the non-deuterated analog. |

| Melting Point | 167-171 °C | This is the experimental melting point for the non-deuterated analog. |

| Solubility | Limited aqueous solubility. Soluble in organic solvents like DMSO and methanol. | The N-acylation of phenylalanine is expected to decrease its solubility in polar solvents and increase it in organic solvents.[7] For comparison, N-Acetyl-L-phenylalanine has a water solubility of 6.45 mg/mL and is soluble in ethanol and DMSO.[9] |

| Storage Temperature | +4°C[1] or Room Temperature in a cool, dark place.[10] | Refer to supplier recommendations for specific storage conditions. |

Experimental Protocols

Synthesis Protocol 1: Amide Coupling via Activated Ester

This protocol is adapted from Chinese patent CN102206188B and involves the activation of pyrazine-2-carboxylic acid with N-hydroxysuccinimide followed by coupling with L-phenylalanine.[11]

-

Step 1: Synthesis of 2-succinimidooxycarbonylpyrazine

-

Dissolve pyrazine-2-carboxylic acid and N-hydroxysuccinimide in a suitable organic solvent (e.g., an alcohol).

-

Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until completion.

-

Purify the resulting 2-succinimidooxycarbonylpyrazine by column chromatography.

-

-

Step 2: Synthesis of N-(Pyrazinylcarbonyl)-L-phenylalanine

-

Dissolve the purified 2-succinimidooxycarbonylpyrazine in dichloromethane.

-

Add L-phenylalanine-d8 and triethylamine.

-

Stir the reaction at room temperature for approximately 8 hours.[11]

-

Acidify the reaction mixture with 1 mol/L hydrochloric acid to a pH of 2.0 and continue the reaction at -5°C for 2 hours.[11]

-

Extract the product with dichloromethane, decolorize with activated carbon, dry the organic layer, and concentrate to obtain the final product.[11]

-

Synthesis Protocol 2: Amide Coupling via Acyl Chloride

This protocol is adapted from Chinese patent CN102212036B.[12]

-

Step 1: Preparation of Pyrazine-2-carbonyl chloride

-

React pyrazine-2-carboxylic acid with thionyl chloride in an organic solvent to obtain pyrazine-2-carbonyl chloride.

-

-

Step 2: Preparation of L-phenylalanine-d8 methyl ester hydrochloride

-

Dissolve L-phenylalanine-d8 in methanol.

-

Add thionyl chloride and heat the reaction at 55-60°C for 2 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in 1,4-dioxane to obtain a solution of L-phenylalanine-d8 methyl ester hydrochloride.[12]

-

-

Step 3: Amide Coupling

-

Dissolve L-phenylalanine-d8 methyl ester hydrochloride and a metal powder (e.g., Zn or Mg) in tetrahydrofuran.

-

Separately, dissolve pyrazine-2-carbonyl chloride and the same metal powder in tetrahydrofuran.

-

Add the pyrazine-2-carbonyl chloride solution to the L-phenylalanine-d8 methyl ester hydrochloride solution and stir at room temperature for 1 hour to form N-(pyrazin-2-ylcarbonyl)-L-phenylalanine-d8 methyl ester.[12]

-

-

Step 4: Hydrolysis

-

Dissolve the N-(pyrazin-2-ylcarbonyl)-L-phenylalanine-d8 methyl ester in an organic solvent.

-

Hydrolyze the ester under alkaline conditions to yield the final product, this compound.

-

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. For the non-deuterated analog, characteristic ions observed are [M+H]+ at m/z 272, [M+Na]+ at m/z 294, and [M+K]+ at m/z 310.[11] For the d8 analog, the corresponding [M+H]+ ion would be expected at approximately m/z 280.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation. The 1H NMR spectrum of the non-deuterated analog would show characteristic signals for the pyrazine and phenyl rings, as well as the alpha- and beta-protons of the phenylalanine backbone. In the 1H NMR spectrum of the d8 analog, the signals corresponding to the deuterated positions on the phenyl ring and the C-2 and C-3 positions of the phenylalanine backbone would be absent.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity of >98.0% is typically reported by commercial suppliers.[10]

Biological Context and Visualization

Relationship to Bortezomib

N-Pyrazinylcarbonyl-L-phenylalanine is a key intermediate in the synthesis of Bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma and mantle cell lymphoma.[10] It is also a known impurity in the final drug product. Therefore, having a deuterated version of this compound is crucial for its use as an internal standard in quantitative analytical methods for Bortezomib and its metabolites.

Synthetic and Analytical Workflow

The general workflow for the synthesis and analysis of this compound is depicted below.

Potential Biological Activity

While there is no direct evidence of biological activity for N-Pyrazinylcarbonylphenylalanine, derivatives of pyrazine-2-carboxylic acid have been investigated for various biological activities. For instance, several substituted amides of pyrazine-2-carboxylic acids have shown in vitro antimycobacterial and antifungal activities.[11][12][13][14] These studies suggest that the pyrazine-carboxamide scaffold may have potential for biological activity, although further research would be needed to evaluate N-Pyrazinylcarbonylphenylalanine specifically.

References

- 1. N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester | 73058-37-4 [amp.chemicalbook.com]

- 2. N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aschemicals.com [aschemicals.com]

- 4. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Bortezomib Impurity F | CAS No- 73058-37-4 | Simson Pharma Limited [simsonpharma.com]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Pyrazinylcarbonylphenylalanine-d8: Application as an Internal Standard in Mass Spectrometry

Abstract: N-Pyrazinylcarbonylphenylalanine-d8 is a deuterated, stable isotope-labeled analogue of N-Pyrazinylcarbonylphenylalanine. While not a pharmacologically active agent with a mechanism of action in the traditional sense, it serves a critical role in analytical chemistry. This technical guide elucidates the function and application of this compound as an internal standard in quantitative mass spectrometry-based bioanalysis. We will detail its role in improving assay accuracy and precision, provide an exemplary experimental protocol, and present typical data generated in such analyses.

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and reproducibility is paramount.[1][2] Deuterated internal standards are essential tools for this purpose.[1] These are compounds where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] this compound is one such molecule, designed to be chemically and physically analogous to its non-deuterated counterpart, the analyte of interest.

The core function of a deuterated internal standard is to compensate for variability during sample preparation and analysis.[1][3] Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar effects during extraction, chromatography, and ionization in the mass spectrometer.[1][4] This co-elution and similar behavior allow it to act as a reliable reference, correcting for matrix effects, ion suppression, and instrumental fluctuations that can otherwise compromise the integrity of the results.[1][3] The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA as a best practice in bioanalytical method validation.[1]

"Mechanism of Action" in an Analytical Context

The "mechanism of action" of this compound is not pharmacological but rather procedural within an analytical workflow. Its utility is based on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to each sample at the beginning of the workflow. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.

The key steps in its analytical "mechanism" are:

-

Spiking: A precise amount of this compound is added to the biological matrix (e.g., plasma, urine) containing the analyte.

-

Co-Processing: The internal standard undergoes the same extraction, cleanup, and concentration steps as the analyte, accounting for any losses during sample preparation.

-

Co-Elution: During liquid chromatography, the internal standard co-elutes with the analyte, meaning they exit the chromatography column at nearly the same time.[4] This ensures both are subjected to the same matrix effects and ionization conditions at the time of measurement.[3]

-

Ratio-Based Quantification: The mass spectrometer measures the signal intensity (peak area) of both the analyte and the internal standard. The concentration of the analyte is then determined by the ratio of its peak area to the peak area of the known amount of internal standard. This ratio normalization corrects for variations that would affect both molecules, leading to a highly accurate and precise measurement.[1]

Data Presentation: Exemplary Analytical Data

The following tables represent typical data generated during a bioanalytical method validation using an internal standard like this compound.

Table 1: Mass Spectrometry Parameters

| Parameter | Analyte (N-Pyrazinylcarbonylphenylalanine) | Internal Standard (this compound) |

| Precursor Ion (m/z) | 272.3 | 280.4 |

| Product Ion (m/z) | 146.1 | 154.2 |

| Collision Energy (eV) | 25 | 25 |

| Dwell Time (ms) | 100 | 100 |

Table 2: Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 50,100 | 0.030 |

| 5.0 | 7,650 | 50,500 | 0.151 |

| 25.0 | 38,100 | 49,800 | 0.765 |

| 100.0 | 155,000 | 50,200 | 3.088 |

| 500.0 | 780,000 | 49,900 | 15.631 |

| 1000.0 | 1,550,000 | 50,300 | 30.815 |

| R² Value | 0.9998 |

Experimental Protocols

Below is a generalized protocol for the quantification of a target analyte in plasma using this compound as an internal standard.

4.1. Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

4.2. LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Visualizations

The following diagrams illustrate the conceptual workflow and the principle of using an internal standard in a typical bioanalytical assay.

Caption: Experimental workflow for bioanalysis using an internal standard.

Caption: Principle of ratio-based quantification with an internal standard.

Conclusion

This compound does not possess a pharmacological mechanism of action. Instead, its "action" is integral to the robustness and reliability of modern bioanalytical methods. As a deuterated internal standard, it effectively normalizes for experimental variability from sample preparation to final detection.[1] This ensures that quantitative data from complex biological matrices are both accurate and precise, a fundamental requirement for drug development, clinical diagnostics, and research. The principles and protocols outlined in this guide demonstrate the critical role of such stable isotope-labeled standards in generating high-quality analytical results.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Applications of Deuterated Phenylalanine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of deuterated phenylalanine analogs. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can subtly modify the physicochemical properties of these essential amino acids, unlocking a range of powerful applications in metabolic research, structural biology, and therapeutic development. This guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterated phenylalanine analogs, supported by quantitative data, detailed protocols, and visual workflows.

Enhancing Pharmacokinetic Profiles and Therapeutic Potential

Deuteration is a strategic tool in drug design to improve the metabolic stability and pharmacokinetic profile of parent molecules. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 family, this "kinetic isotope effect" can significantly slow down the metabolic breakdown of a drug.[1]

This modification can lead to several advantageous pharmacokinetic changes, including:

-

Increased Half-life (t½): A slower rate of metabolism means the drug remains in the body for a longer duration.[2]

-

Increased Exposure (AUC): The total systemic exposure to the drug over time is enhanced.[2]

-

Reduced Clearance (CL): The rate at which the drug is eliminated from the body is decreased.[2]

-

Altered Metabolic Pathways: Deuteration can sometimes lead to a shift in metabolic pathways, potentially reducing the formation of toxic metabolites.[3]

While direct head-to-head pharmacokinetic data for a simple deuterated phenylalanine analog versus its non-deuterated counterpart is not extensively published in a comparative table format, the principles are well-established and have been demonstrated for numerous drugs. The following table summarizes the anticipated effects of deuteration on the pharmacokinetic parameters of a hypothetical phenylalanine-containing drug, based on established principles and data from other deuterated compounds.[4]

| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |

| Peak Plasma Concentration (Cmax) | Increased | Slower metabolism can lead to higher peak concentrations.[4] |

| Time to Peak Concentration (Tmax) | No significant change or slightly increased | Absorption is generally not significantly affected by deuteration.[4] |

| Area Under the Curve (AUC) | Significantly Increased | Reduced clearance leads to greater overall drug exposure.[2] |

| Elimination Half-life (t½) | Increased | Slower metabolism extends the time the drug is present in the body.[2] |

| Clearance (CL) | Decreased | The primary benefit of deuteration is the reduction in metabolic clearance.[2] |

Probing Enzyme Mechanisms and Metabolic Pathways

Deuterated phenylalanine analogs are invaluable tools for elucidating the mechanisms of enzyme-catalyzed reactions and tracing metabolic pathways. The kinetic isotope effect (KIE) provides crucial information about the rate-limiting steps in a reaction.

Phenylalanine Hydroxylase and Phenylketonuria (PKU)

Phenylalanine hydroxylase (PAH) is a key enzyme that converts phenylalanine to tyrosine. Its deficiency leads to the genetic disorder phenylketonuria (PKU). Deuterated phenylalanine has been instrumental in studying PAH activity and diagnosing PKU.

An in vivo assay using ring-deuterated phenylalanine ([²H₅]phenylalanine) allows for the assessment of PAH activity by measuring the formation of [²H₄]tyrosine.[5] In individuals with PKU, the conversion is significantly impaired or absent.[5]

Table 2: In Vivo Assay of Phenylalanine Hydroxylase Activity [5]

| Patient Group | Log Ratio of [²H₅]Phenylalanine:[²H₄]Tyrosine in Plasma | Interpretation |

| Phenylketonuria (PKU) | Infinity (no [²H₄]tyrosine detected) | No or severely reduced PAH activity. |

| Hyperphenylalaninemia | > 2.00 | Reduced PAH activity. |

| Normal (Carriers for PKU) | 1.33 - 1.77 (remained > 1.00) | Intermediate PAH activity, consistent with carrier status. |

| Normal | 1.00 - 1.16 (dropped below 1.00) | Normal PAH activity. |

Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from phenylalanine to produce cinnamic acid, a precursor for many plant secondary metabolites. Studies using deuterated phenylalanine have helped to elucidate its complex E1cb mechanism.[4]

Table 3: Kinetic Isotope Effects in Phenylalanine Ammonia-Lyase [4]

| Substrate/Isotope | Isotope Effect (Value) | Interpretation |

| 3-(1,4-cyclohexadienyl)alanine (dideuterated at C-3) | 2.0 | Consistent with a carbanion intermediate in an E1cb mechanism.[4] |

| Phenylalanine (unlabeled vs. 3-dideuterated) | 1.15 | Small effect, suggesting increased commitments in the reaction with the natural substrate.[4] |

| Ring-labeled d₅-phenylalanine | Not useful for differentiating mechanisms | The KIE for ring deuteration does not provide insight into the key bond-breaking steps of the elimination reaction. |

| Tritium-labeled phenylalanine (ortho-positions) | kH/kT = 0.85 (5% conversion) to 1.15 (20% conversion) | The changing KIE with reaction progress suggests a complex mechanism involving the initial formation of a Friedel-Crafts type intermediate. |

Applications in Structural Biology and NMR Spectroscopy

Deuterated phenylalanine analogs are powerful tools in nuclear magnetic resonance (NMR) spectroscopy for determining the three-dimensional structure and dynamics of proteins. The incorporation of deuterated amino acids into a protein simplifies complex proton NMR spectra by reducing the number of proton signals and minimizing signal overlap. This is particularly beneficial for studying large proteins.

Furthermore, selective deuteration, where only specific protons are replaced with deuterium, allows researchers to focus on particular regions of a protein and their interactions.

Experimental Protocols

Synthesis of Deuterated Phenylalanine Analogs

Several methods exist for the synthesis of deuterated phenylalanine. One common approach involves acid-catalyzed exchange reactions in the presence of a deuterium source like deuterated sulfuric acid (D₂SO₄) in D₂O.

Protocol: Selective Deuteration of Phenylalanine

-

Preparation: Dissolve L-phenylalanine in 85% D₂SO₄.

-

Incubation: Heat the solution at 50°C for 2.5 days. This will lead to the exchange of the aromatic protons for deuterium, yielding L-phenylalanine-d₅ with up to 90% deuterium incorporation on the ring.

-

Purification: The deuterated phenylalanine can be purified using standard chromatographic techniques.

Note: This method can be adapted for other aromatic amino acids like tyrosine and tryptophan, though reaction conditions may vary.

Incorporation of Deuterated Phenylalanine into Recombinant Proteins

Deuterated phenylalanine can be incorporated into recombinant proteins by expressing the protein in a bacterial host (e.g., E. coli) grown in a minimal medium supplemented with the deuterated amino acid.

Protocol: Incorporation of Deuterated Phenylalanine into a Recombinant Protein

-

Transformation: Transform E. coli cells with a plasmid containing the gene of interest under the control of an inducible promoter.

-

Culture Growth: Grow the transformed cells in a minimal medium containing a deuterated carbon source (e.g., deuterated glucose) and the deuterated phenylalanine analog.

-

Induction: Induce protein expression at the appropriate cell density by adding an inducer (e.g., IPTG).

-

Harvesting and Purification: Harvest the cells, lyse them, and purify the recombinant protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Analysis of Deuterated Phenylalanine and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of deuterated phenylalanine and its metabolites in biological samples.

Protocol: Quantitative Analysis of [²H₅]Phenylalanine and [²H₄]Tyrosine in Plasma

-

Sample Preparation:

-

Collect blood samples at specified time points after administration of [²H₅]phenylalanine.

-

Separate plasma by centrifugation.

-

Prepare the amino acids for analysis, for example, by derivatization to N-acetyl, n-propyl esters.[5]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the amino acids using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify the deuterated phenylalanine and tyrosine using multiple reaction monitoring (MRM) mode, targeting the specific mass-to-charge transitions for each compound.

-

-

Data Analysis:

-

Calculate the plasma concentrations of [²H₅]phenylalanine and [²H₄]tyrosine.

-

Determine the ratio of the two compounds to assess phenylalanine hydroxylase activity.[5]

-

Visualizing Pathways and Workflows

Phenylalanine Metabolism Pathway

The following diagram illustrates the central metabolic pathways of phenylalanine, including its conversion to tyrosine and subsequent catabolism, as well as its role as a precursor for various biomolecules.

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines a typical workflow for conducting a metabolic flux analysis study using a deuterated phenylalanine analog as a tracer.

Conclusion

Deuterated phenylalanine analogs are versatile and powerful tools that have significantly advanced our understanding of metabolism, enzyme mechanisms, and protein structure. In drug development, the strategic use of deuteration offers a promising avenue for improving the pharmacokinetic properties and therapeutic potential of new and existing drugs. As analytical techniques continue to improve in sensitivity and resolution, the applications of deuterated phenylalanine analogs are expected to expand further, providing deeper insights into complex biological systems and contributing to the development of novel therapeutics.

References

- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Navigating the Sourcing of N-Pyrazinylcarbonylphenylalanine-d8: A Technical Guide for Researchers

For scientists and professionals engaged in drug development and advanced chemical research, the procurement of specialized, isotopically labeled compounds is a critical and often complex task. This guide provides an in-depth overview of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated analogue of N-Pyrazinylcarbonylphenylalanine, including information on potential suppliers, pricing strategies, and the technical data researchers can expect. While direct pricing is not publicly available, this document outlines the necessary steps to obtain this information and effectively source the compound for research purposes.

Compound Profile

-

Chemical Name: N-Pyrazinylcarbonyl-L-phenylalanine-d8

-

CAS Number: 1331912-47-0[1]

-

Molecular Formula: C₁₄H₅D₈N₃O₃

-

Molecular Weight: 279.32 g/mol [1]

-

Appearance: Typically a yellow solid[1]

-

Storage Conditions: Recommended storage at 2-8°C in a refrigerator[1]

Potential Suppliers and Pricing

Based on the availability of the compound and related deuterated amino acids, the following suppliers are potential sources for this compound:

-

Pharmaffiliates: This supplier explicitly lists N-Pyrazinylcarbonyl-L-phenylalanine-d8 under CAS number 1331912-47-0.[1]

-

Toronto Research Chemicals (TRC): TRC is a well-known supplier of a vast array of isotopically labeled compounds, including deuterated amino acids.[2][3] While not explicitly listing this specific compound in the initial search, they are a likely source for either direct purchase or custom synthesis.

-

Clearsynth: Clearsynth also has a comprehensive catalog of stable isotope-labeled compounds, including various deuterated phenylalanine derivatives.[4][5] They are another probable source to contact for a quotation.

Table 1: Information to Request from Potential Suppliers

| Information to Request | Rationale |

| Price per Unit (mg or g) | To compare costs between suppliers for budgetary planning. |

| Available Quantities | To ensure the supplier can meet the required scale of the research project. |

| Lead Time for Delivery | To factor into experimental timelines. |

| Certificate of Analysis (CoA) | To verify the identity, purity, and isotopic enrichment of the compound. |

| Shipping and Handling Costs | To determine the total cost of acquisition. |

| Safety Data Sheet (SDS) | To ensure proper and safe handling and storage of the compound. |

Technical Data and Quality Assessment

Upon requesting a quote or placing an order, researchers should always request a Certificate of Analysis (CoA). This document is essential for verifying the quality and specifications of the chemical.

Table 2: Typical Data Presented in a Certificate of Analysis

| Parameter | Description | Importance for Researchers |

| Chemical Name & CAS Number | Confirms the identity of the compound. | Ensures the correct material has been received. |

| Lot Number | A unique identifier for the specific batch of the compound. | Crucial for traceability and reproducibility of experiments. |

| Molecular Formula & Weight | Basic chemical identifiers. | Used for calculations and verification. |

| Purity (e.g., by HPLC, NMR) | The percentage of the desired compound in the sample. | High purity is critical for accurate and reliable experimental results. |

| Isotopic Enrichment | The percentage of deuterium incorporation at the specified positions. | Verifies the level of deuteration, which is key for its use as an internal standard or in metabolic studies. |

| Appearance | A physical description of the compound. | A preliminary check against the expected form. |

| Solubility | Information on solvents in which the compound is soluble. | Important for preparing solutions for experiments. |

| Analytical Data (Spectra) | Raw data from analytical techniques like ¹H-NMR, Mass Spectrometry. | Allows for independent verification of the compound's structure and purity. |

Experimental Protocols: A Plausible Synthesis Route

While specific experimental protocols for the application of this compound are not publicly detailed, a likely synthesis method for the compound itself can be inferred from patents filed for its non-deuterated counterpart. The general approach involves the coupling of L-phenylalanine with pyrazine-2-carboxylic acid. For the deuterated version, the synthesis would logically start with L-phenylalanine-d8.

A representative synthesis could be a two-step process as outlined in patent CN102206188B for the non-deuterated analogue[6]:

-

Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an activated ester.

-

Coupling with L-phenylalanine-d8: The activated pyrazine-2-carboxylic acid is then reacted with L-phenylalanine-d8 in a suitable solvent with a base (e.g., triethylamine) to yield N-Pyrazinylcarbonyl-L-phenylalanine-d8.

Caption: Plausible synthesis pathway for N-Pyrazinylcarbonyl-L-phenylalanine-d8.

Applications in Research

The primary application of this compound is as a compound for organic synthesis .[1] More specifically, as a deuterated analogue, it is highly valuable as an internal standard for quantitative analysis using mass spectrometry-based techniques (e.g., LC-MS/MS). The eight deuterium atoms provide a distinct mass shift from the non-deuterated form, allowing for precise quantification of the parent compound in complex biological matrices during pharmacokinetic or metabolic studies.

Sourcing Workflow for Specialized Research Chemicals

The process of acquiring a specialized chemical like this compound involves several key steps, from initial identification to post-delivery verification.

Caption: General workflow for sourcing and procuring a specialized research chemical.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. lubio.ch [lubio.ch]

- 3. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 4. clearsynth.com [clearsynth.com]

- 5. clearsynth.com [clearsynth.com]

- 6. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of N-Pyrazinylcarbonylphenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and known applications of N-Pyrazinylcarbonylphenylalanine-d8. This deuterated compound is primarily utilized as an internal standard in analytical and clinical chemistry, particularly in pharmacokinetic and metabolic studies of the anticancer drug Bortezomib. Due to the limited availability of specific safety and toxicological data for the deuterated form, this guide extrapolates information from the non-deuterated analogue, N-Pyrazinylcarbonyl-L-phenylalanine, and other related deuterated compounds. All quantitative data are presented in structured tables, and detailed experimental protocols for the synthesis of the non-deuterated analogue and its likely application in liquid chromatography-mass spectrometry (LC-MS/MS) are provided.

Introduction

This compound is a stable isotope-labeled derivative of N-Pyrazinylcarbonyl-L-phenylalanine. The latter is a critical intermediate and a known process impurity in the synthesis of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. The introduction of deuterium atoms into the phenylalanine ring creates a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its primary application is in bioanalytical methods to ensure the accuracy and precision of the quantification of Bortezomib and its metabolites in biological matrices.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, with the exception of its molecular weight.

| Property | Value (N-Pyrazinylcarbonyl-L-phenylalanine) | Reference |

| Molecular Formula | C₁₄H₁₃N₃O₃ | N/A |

| Molecular Weight | 271.27 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| pKa | No data available | N/A |

Note: The molecular weight of this compound will be higher than the non-deuterated form by the mass of eight deuterium atoms minus the mass of eight hydrogen atoms.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is based on the SDS for related compounds, such as L-Phenylalanine-d8 and L-Phenylalanyl-L-phenylalanine, and should be used as a guideline with appropriate caution.[1][2]

Hazard Identification

The compound is not classified as hazardous. However, as with any chemical substance, it should be handled with care. Potential hazards include:

-

Eye Contact: May cause eye irritation.[2]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]

-

Ingestion: May be harmful if swallowed.[2]

First Aid Measures

| Exposure Route | First Aid Instructions | Reference |

| Eye Contact | Flush eyes with water as a precaution. Consult a physician if irritation persists. | [2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [2] |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Storage: Store in a freezer.[1] Keep container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

| Equipment | Recommendation | Reference |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. | [3] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. | [3] |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | N/A |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | N/A |

Experimental Protocols

Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine (Non-deuterated)

While a specific protocol for the d8-variant is not available, the synthesis of the non-deuterated compound provides a viable template. The synthesis of the deuterated version would likely involve starting with commercially available Phenylalanine-d8.

Method 1: Thionyl Chloride Route

This method involves the acylation of L-phenylalanine methyl ester with pyrazine-2-carbonyl chloride.

Caption: Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine via the thionyl chloride method.

Method 2: DCC/DMAP Coupling Route

This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Caption: Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine using DCC/DMAP coupling.

Application as an Internal Standard in LC-MS/MS

This compound is ideally suited for use as an internal standard in the quantification of Bortezomib or its non-deuterated analogue impurity in biological samples. The following is a representative workflow.

Caption: A typical workflow for the use of this compound as an internal standard.

A validated LC-MS/MS method for Bortezomib in human plasma using a deuterated internal standard (Bortezomib-d3) has been reported and provides a basis for a method that would use this compound.[4][5][6]

-

Chromatographic Separation: Achieved on a C18 column with a mobile phase of acetonitrile and ammonium formate buffer.[4][5][6]

-

Mass Spectrometric Detection: Performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).[4][5][6]

Biological Activity and Signaling Pathways

There is no known biological activity or associated signaling pathway for this compound. Its intended use is as a synthetic intermediate and an analytical standard. The non-deuterated parent compound is a precursor to the proteasome inhibitor Bortezomib, but does not itself possess the boronic acid moiety required for proteasome inhibition.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development, particularly for the analytical and clinical study of Bortezomib. While specific safety and handling data for the deuterated compound are scarce, a conservative approach based on related compounds allows for its safe handling in a laboratory setting. The provided synthesis and analytical workflow diagrams offer a clear guide for its preparation (of the non-deuterated form) and application. As with all chemical reagents, it is imperative to handle this compound in accordance with good laboratory practices and to consult any available supplier-specific safety information.

References

An In-depth Technical Guide to N-Pyrazinylcarbonylphenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Pyrazinylcarbonylphenylalanine-d8, a deuterated derivative of N-Pyrazinylcarbonylphenylalanine. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism and pharmacokinetics (DMPK), and other areas where isotopically labeled internal standards are essential for precise quantification.

Core Compound Information

This compound is a stable isotope-labeled analog of N-Pyrazinylcarbonylphenylalanine. The incorporation of eight deuterium atoms into the phenyl ring of the phenylalanine moiety results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

| Property | Value | Source |

| Chemical Name | N-Pyrazinylcarbonyl-L-phenylalanine-d8 | [1] |

| Synonyms | N-(2-pyrazinylcarbonyl)-L-phenylalanine-d8 | [1] |

| CAS Number | 1331912-47-0 | [1] |

| Molecular Formula | C₁₄H₅D₈N₃O₃ | [1] |

| Molecular Weight | 279.32 g/mol | [1] |

Physicochemical Properties and Specifications

| Property | Value (for non-deuterated form) |

| Appearance | White to Almost white powder to crystal |

| Purity (HPLC) | min. 98.0 area% |

| Melting Point | 167.0 to 171.0 °C |

| Specific Rotation [α]20/D | +9.0 to +12.0 deg (C=1, MeOH) |

| Solubility | Slightly soluble in Methanol |

Storage and Handling:

Based on general safety data for related amino acid derivatives, this compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative mass spectrometry assays, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.

General Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative LC-MS analysis using a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification in a Biological Matrix

This protocol provides a general methodology for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This is a representative protocol and should be optimized for the specific analyte and matrix.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled analyte in a suitable solvent (e.g., methanol).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that yields a robust signal in the mass spectrometer.

2. Sample Preparation:

-

Thaw biological samples (e.g., plasma) and calibration standards on ice.

-

Aliquot 100 µL of each sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

-

Add a precise volume (e.g., 10 µL) of the internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Precipitate proteins by adding a threefold volume (e.g., 300 µL) of cold acetonitrile. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.

-

MRM Transitions:

-

Analyte: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and a stable product ion.

-

Internal Standard (this compound): The precursor ion will be 8 Da higher than the analyte. A corresponding stable product ion should be selected.

-

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard for all samples, calibration standards, and QCs.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Phenylalanine Metabolism and its Relevance

Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine and several important neurotransmitters. The metabolism of phenylalanine is a well-studied pathway, and disruptions can lead to metabolic disorders such as phenylketonuria (PKU). While N-Pyrazinylcarbonylphenylalanine is a synthetic derivative, understanding the metabolic fate of the core phenylalanine structure can be relevant in certain drug metabolism studies.

Caption: Simplified metabolic pathway of phenylalanine.

References

Unveiling the Profile of N-Pyrazinylcarbonylphenylalanine-d8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylcarbonylphenylalanine-d8 is the deuterated form of N-Pyrazinylcarbonylphenylalanine. The incorporation of deuterium atoms (d8) makes it a valuable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for precise quantification in complex biological matrices using mass spectrometry. While the primary utility of the d8 variant lies in bioanalysis, its biological activities are considered equivalent to the parent compound, N-Pyrazinylcarbonylphenylalanine. This document provides a technical overview of the known biological activities and the experimental approaches to characterize this compound.

Quantitative Biological Data

At present, there is a lack of publicly available, peer-reviewed data detailing specific quantitative measures of biological activity for N-Pyrazinylcarbonylphenylalanine, such as IC50, EC50, or Ki values against specific molecular targets. The compound is primarily available from chemical suppliers as a research tool, and its biological profile has not been extensively characterized in the public domain. Further research is required to elucidate its specific molecular targets and quantify its potency and efficacy.

Experimental Protocols for Characterization

To determine the biological activity of N-Pyrazinylcarbonylphenylalanine, a series of standard pharmacological assays would be employed. The following outlines a general workflow for its characterization.

General Workflow for Biological Characterization

Caption: A generalized workflow for characterizing a novel chemical entity.

High-Throughput Screening (HTS)

-

Objective: To identify potential biological targets of N-Pyrazinylcarbonylphenylalanine from a large library of assays.

-

Methodology: The compound would be screened at a single, high concentration against a diverse panel of assays, which could include biochemical assays (e.g., purified enzymes) or cell-based assays (e.g., reporter gene assays). Fluorescence, luminescence, or absorbance readouts are typically used to detect activity.

Dose-Response and Potency Determination

-

Objective: To quantify the potency of the compound against a confirmed target.

-

Methodology: A serial dilution of N-Pyrazinylcarbonylphenylalanine is prepared and tested in the specific target assay. The resulting data are plotted as the biological response versus the logarithm of the compound concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal curve and determine the IC50 (for inhibitors) or EC50 (for activators).

Mechanism of Action (MoA) Studies

-

Objective: To understand how the compound interacts with its target.

-

Methodology: For an enzymatic target, this could involve kinetic studies (e.g., Lineweaver-Burk or Michaelis-Menten plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive. For a receptor target, radioligand binding assays could be used to determine the binding affinity (Ki) and whether the compound acts as an agonist, antagonist, or allosteric modulator.

Cellular Activity Assessment

-

Objective: To confirm that the compound is active in a more physiologically relevant cellular context.

-

Methodology: Cell-based assays are used to measure downstream effects of target engagement. This could involve Western blotting to detect changes in protein phosphorylation, qPCR to measure changes in gene expression, or functional assays such as cell proliferation, apoptosis, or migration assays.

Potential Signaling Pathway Analysis

Without a confirmed biological target, any depiction of a signaling pathway would be speculative. However, once a target is identified, the impact of N-Pyrazinylcarbonylphenylalanine on the associated pathway can be mapped. For example, if the compound were found to inhibit a specific kinase, its effect on downstream signaling could be visualized.

Hypothetical Kinase Inhibitor Signaling Pathway

The following diagram illustrates a hypothetical scenario where N-Pyrazinylcarbonylphenylalanine acts as an inhibitor of a kinase within a generic signaling cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable chemical tool, primarily for use in analytical and pharmacokinetic studies. Its biological activity, mirrored by its non-deuterated parent compound, remains to be fully elucidated in the public domain. The experimental framework outlined here provides a standard path for the comprehensive characterization of its biological function, from initial screening to mechanistic studies. Further research into this compound will be necessary to unlock its full potential as a modulator of biological systems and its viability as a lead compound in drug discovery.

Methodological & Application

Application Notes and Protocols for N-Pyrazinylcarbonylphenylalanine-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern pharmacokinetic (PK) research. N-Pyrazinylcarbonylphenylalanine-d8, a deuterated analog of N-Pyrazinylcarbonylphenylalanine, serves as an ideal internal standard (IS) for quantitative bioanalysis.[1][2][3] Its nearly identical physicochemical properties to the parent compound ensure it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods, which is a key consideration for regulatory submissions.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in pharmacokinetic studies.

Principle of Application

In a typical pharmacokinetic study, this compound is used as an internal standard for the accurate quantification of the non-labeled parent compound in biological matrices such as plasma, serum, or urine. A known concentration of the deuterated standard is spiked into all samples, including calibration standards, quality control samples, and the unknown study samples.[4] The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the analyte's response to the internal standard's response, which corrects for potential losses during sample processing and fluctuations in instrument performance.[5][6]

Experimental Protocols

Preparation of Stock and Working Solutions

a. N-Pyrazinylcarbonylphenylalanine (Analyte) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of N-Pyrazinylcarbonylphenylalanine and dissolve it in 10 mL of a suitable solvent (e.g., methanol, DMSO, or acetonitrile).

b. This compound (Internal Standard) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the analyte.

c. Working Solutions:

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent to a final concentration that provides an optimal response in the LC-MS/MS system.[1]

Sample Preparation from Plasma (Protein Precipitation)

-

Label clean microcentrifuge tubes for each calibration standard, QC sample, and study sample.

-

To 100 µL of the plasma sample, add 50 µL of the internal standard working solution (e.g., 100 ng/mL). Vortex briefly to mix.

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation and analyte.

a. Liquid Chromatography (LC) Conditions:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

The specific precursor and product ion transitions (m/z) for both N-Pyrazinylcarbonylphenylalanine and this compound need to be determined by direct infusion of the individual compounds into the mass spectrometer.[7]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Pyrazinylcarbonylphenylalanine | To be determined | To be determined | 100 | To be optimized |

| This compound (IS) | To be determined | To be determined | 100 | To be optimized |

Data Presentation

The following tables represent hypothetical data from a pharmacokinetic study to illustrate how results can be presented.

Table 1: Calibration Curve Parameters

| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 100 | 1,520 | 150,100 | 0.0101 |

| 5 | 100 | 7,650 | 151,200 | 0.0506 |

| 20 | 100 | 30,100 | 149,800 | 0.2009 |

| 50 | 100 | 75,500 | 150,500 | 0.5017 |

| 100 | 100 | 152,000 | 151,000 | 1.0066 |

| 500 | 100 | 760,000 | 150,800 | 5.0398 |

| 1000 | 100 | 1,515,000 | 149,900 | 10.1067 |

| Linearity (r²) | \multicolumn{4}{l | }{0.9995} |

Table 2: Pharmacokinetic Parameters following a Single Oral Dose

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Concentration) | 850 ± 120 | ng/mL |

| Tmax (Time to Maximum Concentration) | 1.5 ± 0.5 | hours |

| AUC₀₋t (Area Under the Curve) | 4500 ± 650 | ngh/mL |

| AUC₀₋inf (AUC extrapolated to infinity) | 4800 ± 700 | ngh/mL |

| t₁/₂ (Half-life) | 4.2 ± 0.8 | hours |

| CL/F (Apparent Total Clearance) | 20.8 ± 3.5 | L/h |

| Vd/F (Apparent Volume of Distribution) | 123 ± 25 | L |

Visualizations

Metabolic Pathway of Phenylalanine

The metabolism of the phenylalanine component of N-Pyrazinylcarbonylphenylalanine is primarily through hydroxylation to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.[8][9] This is a critical pathway to consider, especially in studies related to metabolic disorders like phenylketonuria (PKU), where this enzyme is deficient.[8][9]

Caption: Metabolic pathway of the phenylalanine moiety and its relation to the analytical internal standard.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the key steps in a typical pharmacokinetic study workflow using a deuterated internal standard.

Caption: General experimental workflow for a pharmacokinetic study using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scioninstruments.com [scioninstruments.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Pyrazinylcarbonylphenylalanine-d8 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Pyrazinylcarbonylphenylalanine-d8 as an internal standard in drug metabolism and pharmacokinetics (DMPK) studies. The protocols detailed below are intended to serve as a robust starting point for the bioanalysis of its non-deuterated counterpart, N-Pyrazinylcarbonylphenylalanine.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Their use is critical for correcting variability during sample processing and analysis, thereby ensuring the generation of reliable and reproducible data.[1][4] this compound, being chemically identical to the analyte of interest but with a different mass, co-elutes and experiences the same experimental conditions, which allows for accurate normalization of variations in sample recovery, matrix effects, and instrument response.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[1][5][6]

Advantages of Using this compound